molecular formula C5H5BrN2O2 B1269384 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 84547-84-2

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1269384
CAS RN: 84547-84-2
M. Wt: 205.01 g/mol
InChI Key: YXIJCAVZGBGUKM-UHFFFAOYSA-N
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Description

“4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including “4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

“4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid” is a solid substance at room temperature . The InChI code for this compound is 1S/C5H5BrN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10) .

Scientific Research Applications

    Chemical Synthesis

    • Summary of Application : 4-Bromo-1-methyl-1H-pyrazole is a chemical compound used as a starting material in the synthesis of other compounds . It’s also used in the synthesis of various pharmaceutical and biologically active compounds .

    Pharmaceutical Research

    • Summary of Application : Pyrazole derivatives, such as 4-bromo-1-methyl-1H-pyrazole, have been studied for their potential applications in medicinal chemistry and drug discovery .

    Coordination Chemistry

    • Summary of Application : 4-Bromopyrazole, a related compound, has been used in the preparation of solid hexacoordinate complexes .
    • Methods of Application : This involves reacting 4-bromopyrazole with dimethyl- and divinyl-tindichloride .
    • Results or Outcomes : The outcome is the formation of solid hexacoordinate complexes .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid” and other pyrazole derivatives will continue to be important in future research and applications.

properties

IUPAC Name

4-bromo-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIJCAVZGBGUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350097
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

84547-84-2
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Qian, M Hamilton, A Sidduri, S Gabriel… - Journal of medicinal …, 2012 - ACS Publications
… The commercially available 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester was reacted with an arylboronic acid under Suzuki coupling conditions. Following …
Number of citations: 64 pubs.acs.org
PTW Cheng, RF Kaltenbach III, H Zhang… - Journal of Medicinal …, 2021 - ACS Publications
… To a RT solution of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (2.0 g, 9.8 mmol) in THF (24.4 mL) was added BH 3 ·THF complex (19.5 mL of a 1 M solution in THF, 19.5 mmol), …
Number of citations: 18 pubs.acs.org

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